1,2-Divinylcyclobutene
Description
Note: The term "1,2-Divinylcyclobutene" may refer to a theoretical or less-studied compound. Available literature predominantly focuses on 1,2-Divinylcyclobutane (C₈H₁₂), a saturated cyclobutane derivative with two vinyl substituents at the 1,2-positions. This article will address the latter due to its well-documented properties and relevance to the provided evidence.
1,2-Divinylcyclobutane is a strained cyclic hydrocarbon with two vinyl groups contributing to its reactivity. Its molecular formula (C₈H₁₂), molecular weight (108.18 g/mol), and stereoisomerism (cis/trans configurations) are well-characterized . The compound’s thermodynamic stability and reactivity are influenced by ring strain and substituent interactions, making it a subject of interest in organic synthesis and mechanistic studies.
Properties
CAS No. |
42206-11-1 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
1,2-bis(ethenyl)cyclobutene |
InChI |
InChI=1S/C8H10/c1-3-7-5-6-8(7)4-2/h3-4H,1-2,5-6H2 |
InChI Key |
JFGIMFIUFRAQNR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(CC1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Divinylcyclobutene can be synthesized through various methods. One common approach involves the Diels-Alder reaction between butadiene and a suitable dienophile, followed by dehydrogenation to form the desired product . Another method includes the thermal decomposition of 1,2,6,7-octatetraene, which yields 1,2-Divinylcyclobutene as one of the products .
Industrial Production Methods: .
Chemical Reactions Analysis
Types of Reactions: 1,2-Divinylcyclobutene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated cyclobutene derivatives.
Scientific Research Applications
1,2-Divinylcyclobutene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Divinylcyclobutene involves its ability to undergo cycloaddition reactions , forming new cyclic structures. These reactions are facilitated by the presence of vinyl groups, which act as reactive sites for various chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Key Insights :
- Substituent Effects : Vinyl groups in 1,2-Divinylcyclobutane enhance reactivity through conjugation and participation in cycloaddition reactions, whereas phenyl groups in 1,2-Diphenylcyclobutane stabilize the molecule via resonance .
- Thermodynamic Stability: The cis isomer of 1,2-Divinylcyclobutane has a formation enthalpy (ΔfH°gas) of 44.9 kcal/mol, indicative of moderate stability despite ring strain . No comparable data exists for 1,2-Diphenylcyclobutane, but its bulkier substituents likely reduce ring strain.
2.2. Comparison with Other Cyclobutane Derivatives
- Ring Strain : Cyclobutane derivatives inherently possess ~26 kcal/mol of strain energy due to their square planar geometry. Cyclobutene derivatives (with a ring double bond) would exhibit even greater strain, influencing their synthetic utility .
- Stereochemical Complexity : Both 1,2-Divinylcyclobutane and 1,2-Diphenylcyclobutane display cis/trans isomerism, but the vinyl-substituted compound’s reactivity enables dynamic stereochemical transformations under thermal or catalytic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
